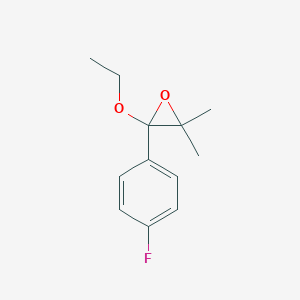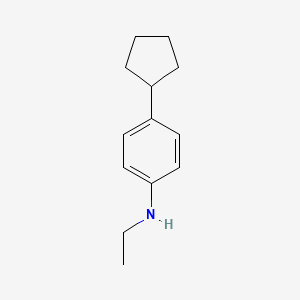![molecular formula C14H30N2O B14403371 2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol CAS No. 88630-58-4](/img/structure/B14403371.png)
2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol is an organic compound characterized by its unique structure, which includes a diazenyl group and a tertiary butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol typically involves the reaction of tert-butylamine with a suitable diazonium salt under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at low temperatures to ensure the stability of the diazonium intermediate. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
- 2-[(E)-tert-Butyldiazenyl]-3-methylhexan-3-ol
- 2-[(E)-tert-Butyldiazenyl]-3-methylheptan-3-ol
- 2-[(E)-tert-Butyldiazenyl]-3-methyloctan-3-ol
Comparison: Compared to these similar compounds, 2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol exhibits unique properties due to its longer carbon chain, which can influence its solubility, reactivity, and biological activity. The presence of the diazenyl group also imparts distinct chemical behavior, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
88630-58-4 |
|---|---|
Formule moléculaire |
C14H30N2O |
Poids moléculaire |
242.40 g/mol |
Nom IUPAC |
2-(tert-butyldiazenyl)-3-methylnonan-3-ol |
InChI |
InChI=1S/C14H30N2O/c1-7-8-9-10-11-14(6,17)12(2)15-16-13(3,4)5/h12,17H,7-11H2,1-6H3 |
Clé InChI |
WBDUAOFSMMMMEA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C(C)N=NC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


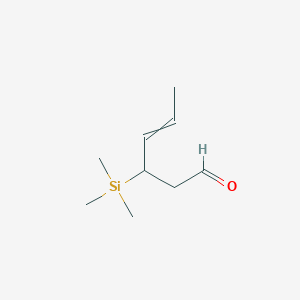
![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)
![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)
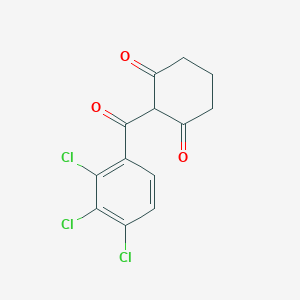
![2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol](/img/structure/B14403306.png)
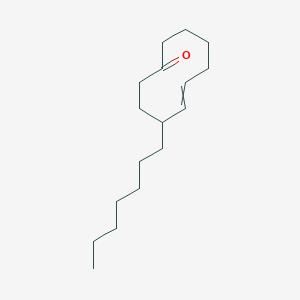
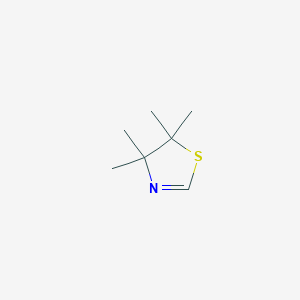
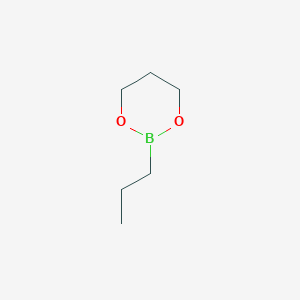
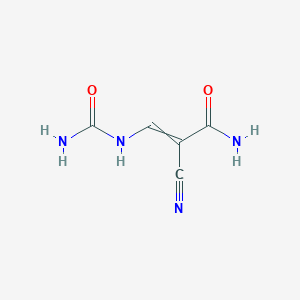
![1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide](/img/structure/B14403326.png)
